molecular formula C25H18N4O2 B1663380 Asperlicin C CAS No. 93413-06-0

Asperlicin C

Cat. No. B1663380
CAS RN: 93413-06-0
M. Wt: 406.4 g/mol
InChI Key: BUTFEAMXSRJHIM-NRFANRHFSA-N
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Description

Asperlicin C is a natural product that is derived from the fungus Aspergillus alliaceus. It has been found to possess a range of biological activities, including antibacterial, antifungal, and anticancer properties. Asperlicin C has therefore attracted significant attention from the scientific community, with researchers seeking to understand its mechanism of action and potential applications.

Scientific Research Applications

Synthesis and Chemical Properties

Asperlicin C is a nonpeptidal CCK antagonist, and its synthesis has been a subject of interest in recent research. A notable advancement is the highly enantioselective and protecting-group free total synthesis of asperlicin C, achieved through a low-valent titanium-mediated reductive cyclization method. This process allowed for over 99% enantioselectivity and provided a more efficient synthesis route (Huang et al., 2015). Additionally, another study focused on the facile synthesis of quinazolino[1,4]benzodiazepine alkaloids, including asperlicin C, through a novel reductive N-heterocyclization of N-(2-nitrobenzoyl)amides (Al-Said et al., 2010).

Biological Applications

In the realm of biological applications, asperlicin C has been recognized for its potential in pharmaceutical development. A study highlighted the pharmacological significance of asperlicin analogues, including asperlicin C, as non-peptidal cholecystokinin-antagonists, exploring their structure-activity relationship and potential therapeutic applications (Lattmann et al., 2001). Another investigation into C-terminal anthranoyl-anthranilic acid derivatives, derived from asperlicin, further emphasized its role in developing selective CCK-A receptor ligands (Varnavas et al., 2000).

Biosynthesis Pathways

The biosynthesis of asperlicin C has also been a topic of interest. A study identified the gene cluster responsible for directing the biosynthesis of asperlicin family metabolites, providing insights into the efficient biosynthesis of complex heptacyclic asperlicin E (Haynes et al., 2012). This indicates a broader scope of research in understanding the natural production of asperlicin C and related compounds.

properties

CAS RN

93413-06-0

Product Name

Asperlicin C

Molecular Formula

C25H18N4O2

Molecular Weight

406.4 g/mol

IUPAC Name

(7S)-7-(1H-indol-3-ylmethyl)-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione

InChI

InChI=1S/C25H18N4O2/c30-24-18-9-3-6-12-22(18)29-23(27-20-11-5-2-8-17(20)25(29)31)21(28-24)13-15-14-26-19-10-4-1-7-16(15)19/h1-12,14,21,26H,13H2,(H,28,30)/t21-/m0/s1

InChI Key

BUTFEAMXSRJHIM-NRFANRHFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@H]3C4=NC5=CC=CC=C5C(=O)N4C6=CC=CC=C6C(=O)N3

SMILES

C1=CC=C2C(=C1)C(=CN2)CC3C4=NC5=CC=CC=C5C(=O)N4C6=CC=CC=C6C(=O)N3

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC3C4=NC5=CC=CC=C5C(=O)N4C6=CC=CC=C6C(=O)N3

synonyms

(7S)-7-(1H-Indol-3-ylmethyl)-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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